4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)14-7-5-13(10-19)6-8-14/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOSTHYVDNVSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2,5-dimethylphenylhydrazine with cyanogen bromide to form the oxadiazole ring. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide and oxadiazole rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The cyano group and oxadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related 1,3,4-oxadiazoles from the evidence:
Key Observations :
- Substituent Effects: The target’s 4-cyano group contrasts with sulfamoyl (LMM5/LMM11) or nitro (C7) substituents, which may reduce hydrophilicity compared to sulfamoyl derivatives but enhance electron-withdrawing effects for enzyme binding .
- Bioactivity: Unlike LMM5/LMM11 (antifungal) or C7 (anti-inflammatory), the target’s bioactivity remains speculative.
- Synthetic Accessibility : The target’s structure is simpler than LMM5/LMM11, which require sulfamoyl incorporation, but more complex than unsubstituted benzamide-oxadiazoles (e.g., Compound 1 in ) .
Physicochemical and Drug-Likeness
- Lipinski’s Rule Compliance : The target’s molecular weight (~334 g/mol) and inferred log P (<5) likely comply with Lipinski’s criteria, unlike bulkier derivatives (e.g., Compound 4 in , log P >5) .
- Solubility: The cyano group may reduce solubility compared to sulfamoyl (LMM5) or nitro (C7) derivatives but improve metabolic stability .
Biological Activity
4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the oxadiazole class, which has been associated with various therapeutic effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 314.33 g/mol. The presence of the cyano group and the oxadiazole ring contributes significantly to its biological activity.
The mechanism of action for this compound involves its interaction with specific biological targets. The compound may inhibit various enzymes or receptors that are pivotal in disease pathways. Notably, the oxadiazole ring can interact with biological macromolecules, modulating their activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example:
- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) at sub-micromolar concentrations .
- Mechanism : Flow cytometry assays revealed that these compounds act in a dose-dependent manner to induce cell death through apoptotic pathways .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- Inhibition Studies : Preliminary studies have indicated that derivatives similar to this compound can inhibit bacterial growth effectively.
Anti-inflammatory Properties
Some studies have suggested that oxadiazole derivatives may possess anti-inflammatory effects:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Cyano Group : This can be done via nucleophilic substitution using cyanating agents.
- Coupling with Benzamide : The final step involves coupling the oxadiazole derivative with a benzamide under controlled conditions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
